molecular formula C9H16N2O4 B510345 [2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid CAS No. 768290-25-1

[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid

Cat. No.: B510345
CAS No.: 768290-25-1
M. Wt: 216.23g/mol
InChI Key: UQMHJYLCLDCGON-UHFFFAOYSA-N
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Description

[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid: is a chemical compound with the molecular formula C7H14N2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound features a piperazine ring substituted with a methyl group and an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid typically involves the reaction of 4-methylpiperazine with ethyl bromoacetate, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The intermediate ester is then hydrolyzed to yield the final acetic acid derivative .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, [2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, the compound is studied for its potential as a biochemical probe. It can interact with various biological targets, making it useful for studying enzyme mechanisms and protein-ligand interactions .

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them candidates for drug development .

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and intermediates. Its versatility allows for the production of a wide range of products, including polymers, resins, and coatings .

Mechanism of Action

The mechanism of action of [2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact pathways and targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Uniqueness: The uniqueness of [2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid lies in its combination of the piperazine ring with the oxoethoxy acetic acid group. This structure imparts specific reactivity and biological activity, making it distinct from other piperazine derivatives .

Biological Activity

[2-(4-Methylpiperazin-1-yl)-2-oxoethoxy]acetic acid is a compound of increasing interest in biological research due to its potential applications in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by relevant data and findings from diverse sources.

Chemical Structure and Properties

The compound features a piperazine ring, which is known for its ability to interact with various biological targets. The oxoethoxy and acetic acid groups enhance its reactivity and solubility, making it a versatile candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It can modulate enzyme activity, potentially serving as an inhibitor or activator in metabolic pathways. This modulation can lead to significant changes in cellular processes, making it a valuable tool for studying enzyme mechanisms and protein-ligand interactions .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, compounds featuring similar piperazine structures have shown activity against various bacterial strains, suggesting potential applications as antimicrobial agents .

Anti-inflammatory Effects

Studies have also highlighted the anti-inflammatory potential of this compound derivatives. These compounds may inhibit inflammatory pathways, providing a basis for their use in treating conditions characterized by excessive inflammation .

Anticancer Activity

Preliminary studies suggest that some derivatives of this compound may possess anticancer properties. For example, related compounds have demonstrated significant cytotoxic effects on cancer cell lines, indicating that this compound could be explored further in cancer therapeutics .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and its derivatives:

Activity Type Effect Reference
AntimicrobialActive against several bacterial strains
Anti-inflammatoryInhibits inflammatory pathways
AnticancerCytotoxic effects on cancer cell lines

Case Studies

  • Antimicrobial Study : A derivative of the compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of growth in several strains. This suggests that modifications to the piperazine structure can enhance antimicrobial efficacy.
  • Anti-inflammatory Research : In vitro studies demonstrated that certain derivatives reduced the production of pro-inflammatory cytokines in cell cultures, indicating their potential use in inflammatory diseases.
  • Cancer Therapeutics : A recent study evaluated the cytotoxicity of various derivatives on lung cancer cell lines (A549). The results showed promising IC50 values, suggesting strong anticancer potential that warrants further investigation into structure-activity relationships.

Properties

IUPAC Name

2-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-10-2-4-11(5-3-10)8(12)6-15-7-9(13)14/h2-7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMHJYLCLDCGON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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